Receptor Selectivity: 5-HT2A over D2 Affinity vs. Risperidone
Amperozide demonstrates a high degree of functional selectivity for the 5-HT2A receptor over the dopamine D2 receptor. Its D2/5-HT2A affinity ratio of approximately 34:1 is substantially higher than that of risperidone, which has a D2/5-HT2A ratio near 1:1. This indicates that at comparable 5-HT2A receptor occupancy, amperozide will produce significantly less D2 receptor blockade, a property associated with a lower propensity for extrapyramidal side effects (EPS) [1][2].
| Evidence Dimension | Dopamine D2 / Serotonin 5-HT2A receptor affinity ratio |
|---|---|
| Target Compound Data | Ki(D2) = 540 nM, Ki(5-HT2A) = 16 nM; Ratio ≈ 34:1 |
| Comparator Or Baseline | Risperidone: Ratio ≈ 1:1 (e.g., Ki values of approximately 3-4 nM for both receptors) |
| Quantified Difference | Amperozide's D2/5-HT2A ratio is approximately 34-fold higher than risperidone's. |
| Conditions | Radioligand binding assays in rat brain tissue (striatum for D2, cortex for 5-HT2A) and recombinant cells. |
Why This Matters
This quantitative difference in selectivity is a primary driver of atypical antipsychotic profiles; a higher D2/5-HT2A ratio is strongly correlated with a reduced risk of extrapyramidal side effects and catalepsy in preclinical models, making amperozide a distinct tool for studying mechanisms of atypicality.
- [1] Svartengren J, Simonsson P, Björk A, et al. Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites: relation to behavioral and clinical effects. Biol Psychiatry. 1997;42(4):247-259. View Source
- [2] Schotte A, Janssen PF, Gommeren W, Luyten WH, Van Gompel P, Lesage AS, De Loore K, Leysen JE. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology (Berl). 1996;124(1-2):57-73. View Source
